2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid
Description
Historical Context and Discovery
The development of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid emerged from the broader historical progression of quinoline chemistry, which traces its origins to the mid-19th century when quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. The systematic exploration of quinoline derivatives gained significant momentum following the discovery that quinoline-containing compounds possessed remarkable biological activities, particularly in antimalarial applications exemplified by quinine, an alkaloid found in plants. The specific development of quinoline-4-carboxylic acid derivatives represents a more recent chapter in this historical narrative, driven by recognition that these compounds constitute one of the most important series within quinoline chemistry due to their diverse medicinal properties and transformability into bioactive compounds.
The emergence of thiophene-substituted quinoline derivatives, including this compound, reflects the modern synthetic chemistry approach of systematically incorporating heterocyclic substituents to modulate molecular properties. This compound, assigned Chemical Abstracts Service number 73775-26-5, represents the convergence of two significant heterocyclic systems: the quinoline core, which has been extensively studied since the 1960s development of nalidixic acid, and the thiophene ring system, known for its electronic properties and synthetic versatility. The specific combination of these structural elements in this compound demonstrates the continued evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures.
The historical development of quinoline-4-carboxylic acid derivatives has been closely linked to medicinal chemistry applications, where researchers have systematically explored various substitution patterns to optimize biological activities. Several synthetic methodologies have been developed specifically for quinoline carboxylic acid derivatives, including the traditional Pfitzinger reaction between acetophenones and isatins, and the Doebner reaction involving anilines, benzaldehydes, and pyruvic acid. These established synthetic approaches provided the foundation for accessing complex derivatives such as this compound, though the incorporation of thiophene substituents required adaptation of existing methodologies to accommodate the electronic and steric demands of the heterocyclic substituent.
Chemical Classification and Nomenclature
This compound belongs to the broad class of heterocyclic aromatic compounds, specifically categorized as a substituted quinoline derivative bearing both thiophene and carboxylic acid functional groups. The systematic nomenclature reflects the compound's complex structural architecture, where the quinoline ring system serves as the parent structure, modified by substitution at the 2-position with a 5-methylthiophen-2-yl group and at the 4-position with a carboxylic acid functionality. This nomenclature system follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, ensuring unambiguous identification of the molecular structure.
The molecular formula C₁₅H₁₁NO₂S indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 269.32 grams per mole. The compound's Chemical Abstracts Service registry number 73775-26-5 provides a unique identifier within chemical databases, while the Molecular Design Limited number MFCD00994756 offers an additional cataloging reference. The Standard International Chemical Identifier representation provides a systematic encoding of the molecular structure, facilitating computational analysis and database searches across different chemical information systems.
From a structural classification perspective, this compound represents a fusion of multiple heterocyclic systems, combining the benzopyridine framework of quinoline with the five-membered thiophene ring containing sulfur as the heteroatom. This dual heterocyclic nature places the compound within the category of biheterocyclic systems, where the electronic properties of both ring systems contribute to the overall molecular behavior. The carboxylic acid functionality introduces additional complexity through its potential for hydrogen bonding interactions and acid-base chemistry, further expanding the compound's classification to include carboxylic acid derivatives within the heterocyclic framework.
Table 1: Chemical Identity and Classification Data
Position in Quinoline Carboxylic Acid Family
Within the extensive quinoline carboxylic acid family, this compound occupies a distinctive position characterized by its specific substitution pattern and heterocyclic substituent. Quinoline-4-carboxylic acid derivatives constitute one of the most important series within quinoline chemistry, distinguished by their diverse medicinal properties and synthetic accessibility through established reaction pathways. The positioning of the carboxylic acid group at the 4-position of the quinoline ring creates a specific electronic environment that influences both the compound's chemical reactivity and its potential biological interactions.
The incorporation of the 5-methylthiophen-2-yl substituent at the 2-position of the quinoline ring represents a strategic modification that differentiates this compound from simpler quinoline-4-carboxylic acid derivatives. This substitution pattern introduces additional aromatic character through the thiophene ring while providing steric bulk that can influence molecular conformation and intermolecular interactions. Comparative analysis with other quinoline-4-carboxylic acid derivatives reveals that 2-position substitution generally enhances lipophilicity and can modulate biological activity profiles, making this compound representative of advanced quinoline derivative design strategies.
The thiophene substituent specifically contributes unique electronic properties that distinguish this compound from quinoline derivatives bearing purely carbocyclic substituents. Thiophene rings are known for their electron-rich nature and ability to participate in pi-stacking interactions, properties that can significantly influence the compound's behavior in biological systems and its potential for forming intermolecular associations. The methyl substitution on the thiophene ring further modulates these electronic effects while providing additional steric considerations that affect overall molecular geometry.
Synthesis methodologies for quinoline-4-carboxylic acid derivatives have been extensively developed, with several established approaches including the Pfitzinger reaction, Doebner reaction, and various multi-component coupling strategies. The preparation of this compound likely requires adaptation of these general methodologies to accommodate the thiophene substituent, potentially involving specialized coupling reactions or modified reaction conditions to achieve the desired substitution pattern while maintaining the integrity of both heterocyclic systems.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass its representation of broader trends in modern heterocyclic design and synthesis. Heterocyclic compounds play fundamental roles in chemistry, biology, and materials science, with their unique properties arising from the presence of heteroatoms within cyclic ring structures. The combination of quinoline and thiophene heterocycles in a single molecular framework exemplifies the sophisticated approach of contemporary heterocyclic chemistry, where multiple heterocyclic systems are strategically combined to achieve desired molecular properties.
The quinoline portion of the molecule contributes aromatic stability and the characteristic reactivity patterns associated with azanaphthalene systems. Quinoline itself demonstrates both electrophilic and nucleophilic substitution reactions, behaving similarly to both pyridine and benzene in its chemical transformations. This dual reactivity profile provides synthetic opportunities for further functionalization and derivatization, making quinoline-based compounds valuable scaffolds for chemical development. The electron-deficient nature of the quinoline nitrogen atom also contributes to the compound's potential for coordination chemistry and hydrogen bonding interactions.
The thiophene component introduces sulfur heteroatom chemistry, contributing unique electronic properties that complement the quinoline system. Thiophene rings are known for their aromatic character and electron-rich nature, properties that can modulate the electronic distribution throughout the entire molecular framework. The methyl substitution on the thiophene ring provides additional steric and electronic effects, demonstrating how systematic structural modifications can fine-tune molecular properties within heterocyclic systems.
The carboxylic acid functionality serves as both a reactive center for chemical transformations and a recognition element for biological interactions. Carboxylic acids can participate in acid-base chemistry, esterification reactions, and amide formation, providing synthetic handles for further molecular elaboration. In biological contexts, carboxylic acid groups often serve as binding elements for protein interactions, contributing to the compound's potential utility in medicinal chemistry applications.
Table 2: Heterocyclic System Contributions
| Heterocyclic Component | Electronic Character | Functional Contributions | Chemical Properties |
|---|---|---|---|
| Quinoline ring | Electron-deficient aromatic | Nucleophilic/electrophilic reactivity | Coordination ability, pi-stacking |
| Thiophene ring | Electron-rich aromatic | Electronic modulation | Aromatic interactions, sulfur chemistry |
| Carboxylic acid | Polar functional group | Acid-base chemistry | Hydrogen bonding, metal coordination |
The integration of these multiple heterocyclic and functional elements in this compound demonstrates the complexity achievable in modern heterocyclic chemistry. This molecular architecture represents the type of sophisticated design that characterizes contemporary approaches to heterocyclic compound development, where strategic combination of different heterocyclic systems creates molecules with enhanced properties compared to simpler analogs. The compound thus serves as an exemplar of how heterocyclic chemistry continues to evolve toward increasingly complex and functionally diverse molecular structures.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFDPIVZZGFOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350111 | |
| Record name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73775-26-5 | |
| Record name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Catalyst: Molecular iodine
- Solvent: Ethanol
- Temperature: Reflux conditions
- Mechanism: Facilitates the formation of the quinoline ring system through condensation.
Advantages:
- Efficient catalytic activity.
- High selectivity for the desired product.
Limitations:
- Reaction time may be prolonged depending on substrate reactivity.
Condensation of Isatin with Aromatic Ketones
A high-yielding synthesis protocol involves reacting substituted isatin with various aromatic ketones under reflux conditions in ethanol, with potassium hydroxide as a catalyst.
Reaction Conditions:
- Catalyst: Potassium hydroxide
- Solvent: Ethanol
- Temperature: 80°C
- Duration: 3–72 hours (depending on substrate and desired yield).
Advantages:
- Improved yield and purity.
- Environmentally friendly solvent system.
Limitations:
- Extended reaction times for certain substrates.
- Requires careful control of temperature to avoid side reactions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to synthesize quinoline derivatives, including 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid. This method uses m-chloroaniline, pyruvic acid, and benzaldehyde under microwave conditions.
Reaction Conditions:
Advantages:
- Rapid synthesis.
- Higher yields compared to conventional heating.
Limitations:
Intermolecular Condensation Using InCl₃ Catalyst
A novel method utilizes N-arylbenzaldimines and acrylates or acrylamides in acetonitrile under microwave irradiation with indium chloride (InCl₃) as a catalyst.
Reaction Conditions:
Advantages:
- Excellent yields.
- Reduced by-product formation.
Limitations:
- Requires precise control of microwave parameters.
- Limited availability of InCl₃ catalyst in some regions.
Green Synthesis Using Potassium Hydroxide
A green chemistry approach involves the use of potassium hydroxide as a catalyst in ethanol under reflux conditions for extended periods (12–72 hours). Substituted isatins and aromatic ketones are common reactants.
Reaction Conditions:
- Catalyst: Potassium hydroxide
- Solvent: Ethanol
- Temperature: Reflux conditions.
Advantages:
- Environmentally friendly.
- High purity and selectivity.
Limitations:
Comparative Data Table
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation to form sulfoxides or sulfones under mild conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophene oxidation | m-CPBA or H₂O₂ | Sulfoxide/Sulfone derivatives | 60–75% |
Reduction Reactions
The quinoline ring and nitro groups are reduced using catalytic hydrogenation:
Electrophilic Substitution
The quinoline ring participates in electrophilic substitution at positions ortho to the nitrogen atom:
| Reaction Type | Reagents/Conditions | Substituent Introduced | Selectivity | Source |
|---|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃, acetyl chloride | Acetyl group | C-5/C-7 positions | |
| Bromination | Br₂, FeBr₃ | Bromine | C-6 position |
Derivatization via Carboxylic Acid Modifications
The carboxylic acid group enables diverse functionalization:
Amidation
- Reacted with amines (e.g., phenylpiperazine) to form hydrazides or hydroxamates for HDAC inhibition .
- Example: Hydrazide derivatives showed IC₅₀ values of 1.94 µM against HDAC3 .
Esterification
Biological Activity-Driven Modifications
Structural modifications enhance pharmacological properties:
| Derivative | Modification | Biological Activity (IC₅₀ or MIC) | Source |
|---|---|---|---|
| 5a | 4-F substitution | MIC = 64 µg/mL (S. aureus) | |
| D28 | Hydrazide ZBG | HDAC3 inhibition: 46.58% at 2 µM |
Comparative Reactivity Insights
Scientific Research Applications
Antibacterial Activity
The antibacterial properties of 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid derivatives have been extensively studied. Research indicates that modifications in the quinoline structure can enhance antibacterial efficacy against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Evaluation
A study synthesized various derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial activity using the agar diffusion method. The results demonstrated that certain compounds exhibited significant activity against S. aureus, with minimal inhibitory concentrations (MICs) ranging from 64 μg/mL to 128 μg/mL, indicating potential for development as antibacterial agents .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 5a | 64 | 128 |
| 5b | >256 | >256 |
Anti-inflammatory Properties
Quinoline derivatives, including this compound, have shown promising anti-inflammatory effects. A recent study highlighted their ability to reduce inflammation in lipopolysaccharide-induced RAW264.7 mouse macrophages without significant cytotoxicity, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Study: Anti-inflammatory Evaluation
In vitro studies demonstrated that these compounds could effectively inhibit inflammatory responses, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Notably, they exhibited selective viability reduction in cancer cell lines while maintaining low toxicity in normal cells.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Its derivatives have been shown to possess selective cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer drugs.
Case Study: Anticancer Evaluation
Research involving the sulforhodamine B assay revealed that specific quinoline derivatives displayed significant antiproliferative effects on mammary MCF7 and cervical HeLa cancer cells. The mechanism is hypothesized to involve chelation with divalent metals, enhancing their anticancer activity through molecular interactions .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 10 |
| HeLa | 15 |
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, including direct amination and cyclization techniques. Structural modifications are crucial for enhancing biological activity and tailoring the compound's pharmacological profile.
Synthesis Overview
A straightforward synthetic route involves reacting isatin with substituted acetophenones under basic conditions, followed by cyclization to form the quinoline core. This method allows for the introduction of different functional groups that can modulate the compound's activity .
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some quinoline derivatives act as inhibitors of phosphodiesterase enzymes, which play a role in various cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
A. Halogenated Derivatives
- This derivative showed utility in drug discovery pipelines for Trypanosoma infections .
- 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: Substituting methyl with chlorine on the thiophene ring () alters electronic properties, increasing electronegativity.
B. Methyl-Substituted Derivatives
- 6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid: Additional methyl groups at the 6- and 7-positions () enhance steric bulk, which may improve metabolic stability but reduce solubility. No biological data are available, but analogous compounds with methyl groups often exhibit modulated pharmacokinetic profiles.
Heterocyclic Ring Modifications
A. Thiophene vs. Furan/Phenyl Substituents
- 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: Replacing thiophene with furan () introduces an oxygen atom, increasing hydrophilicity. Derivatives like 6-fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (Compound 28) were synthesized but showed variable antibacterial activity, with MIC values ranging from 64–128 µg/mL against Staphylococcus aureus .
- 2-Phenyl-quinoline-4-carboxylic acid: Substituting thiophene with phenyl () removes heteroatom-mediated interactions. Despite this, derivatives like 5a4 and 5a7 demonstrated potent antibacterial activity (MIC = 64 µg/mL against S. aureus), highlighting the importance of the carboxylic acid group for target binding .
B. Benzofuran Derivatives
- 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid esters/amides: These compounds () exhibited antioxidant and antibacterial activities, with phenolic esters showing superior radical scavenging compared to amides. This suggests that electron-donating groups on the ester moiety enhance antioxidant capacity.
Biological Activity
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C16H13NO2S
- Molecular Weight : 299.35 g/mol
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinoline derivatives, including this compound.
In Vitro Antibacterial Evaluation
A study conducted on various derivatives of quinoline-4-carboxylic acids demonstrated significant antibacterial activity against several strains of bacteria. The results indicated that structural modifications enhance the antibacterial efficacy of these compounds.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | 64 μg/mL |
| 5a | Escherichia coli | 128 μg/mL |
| 5b | Methicillin-resistant S. aureus | >256 μg/mL |
The compound 5a exhibited the most potent activity against S. aureus and E. coli, suggesting that the length and flexibility of substituents significantly influence antibacterial properties .
Anticancer Activity
Research indicates that quinoline derivatives, particularly those with a carboxylic acid moiety, show promising anticancer activity.
The compound has been shown to act as an agonist for SIRT6, a protein involved in regulating cellular metabolism and stress responses. By activating SIRT6, this compound may enhance the body's ability to combat cancer cell proliferation and improve metabolic disorders associated with cancer .
In Vivo Studies
In vivo studies demonstrated that certain derivatives of quinoline-4-carboxylic acids effectively inhibit tumor growth. For instance, a specific derivative showed a significant reduction in tumor volume in pancreatic cancer models.
| Treatment | Tumor Volume (mm³) | Control Group Volume (mm³) |
|---|---|---|
| Compound 12q | 150 | 300 |
| MDL-800 (control) | 280 |
These findings suggest that modifications in the quinoline structure can lead to enhanced anticancer properties .
Case Studies
- Antileishmanial Activity : A study synthesized several quinoline derivatives, including those similar to this compound, and tested them against Leishmania donovani. The results indicated that these compounds possess significant antileishmanial activity with IC50 values ranging from 1.56 μg/mL to 200 μg/mL .
- Cytotoxicity Studies : Compounds derived from quinoline were assessed for cytotoxicity using mouse macrophage cell lines (RAW 264.7). The results showed low cytotoxicity levels for the most active compounds, indicating a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid?
- Methodology : The compound can be synthesized via condensation reactions using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DMF (dimethylformamide) as a solvent. For example, analogous quinoline-4-carboxylic acid derivatives are synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with thiophene-based amines in the presence of NMM (N-methylmorpholine) .
- Key Steps :
- Activation of the carboxylic acid group using coupling agents.
- Purification via vacuum filtration and column chromatography (e.g., Agilent 1200 series with C18 columns) .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiophene and quinoline ring integration) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : For structural elucidation (e.g., SHELX programs for small-molecule refinement) .
Q. What are the stability considerations for this compound under different storage conditions?
- Stability Challenges :
- Degradation in organic solvents (e.g., instability of analogous compounds like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide during long-term storage) .
- Storage Recommendations :
- Store in dry, inert environments (argon atmosphere) at -20°C .
- Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Optimization Strategies :
- Stoichiometric Adjustments : Use excess coupling agents (e.g., PyBOP) to drive reactions to completion .
- Catalytic Additives : Introduce RuO·HO for oxidative coupling steps, as seen in analogous quinoline syntheses .
- Purification : Employ gradient elution (e.g., MeCN/HO with 0.1% TFA) to isolate high-purity product .
Q. What computational methods predict the compound’s reactivity in biological systems?
- In Silico Approaches :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity .
- Molecular Docking : Screen against target proteins (e.g., tuberculosis enzymes) using software like AutoDock .
Q. How are contradictions in crystallographic and spectroscopic data resolved?
- Case Example :
- If H NMR suggests a planar quinoline-thiophene conformation but X-ray data shows a dihedral angle (e.g., 78.3° in 4-methylphenyl quinoline-2-carboxylate ), use SHELXL refinement to reconcile discrepancies .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
